Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide
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Overview
Description
Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide is a chemical compound with the molecular formula C15H21Br3N2. It is known for its unique structure, which includes a brominated isoquinolinium core and a trimethylammonio propyl side chain. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide typically involves the bromination of isoquinoline followed by the introduction of the trimethylammonio propyl group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The final step involves quaternization with trimethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated isoquinolinium core may interact with specific binding sites, while the trimethylammonio propyl group enhances its solubility and cellular uptake. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, 4-bromo-2-(3-(dimethylammonio)propyl)-, dibromide
- Isoquinolinium, 4-chloro-2-(3-(trimethylammonio)propyl)-, dichloride
- Isoquinolinium, 4-bromo-2-(3-(ethylammonio)propyl)-, dibromide
Uniqueness
Isoquinolinium, 4-bromo-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific combination of a brominated isoquinolinium core and a trimethylammonio propyl side chain. This structure imparts distinct chemical properties, making it valuable for specific research applications and differentiating it from similar compounds .
Properties
CAS No. |
64059-46-7 |
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Molecular Formula |
C15H21Br3N2 |
Molecular Weight |
469.1 g/mol |
IUPAC Name |
3-(4-bromoisoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C15H21BrN2.2BrH/c1-18(2,3)10-6-9-17-11-13-7-4-5-8-14(13)15(16)12-17;;/h4-5,7-8,11-12H,6,9-10H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
IBABVQIIFVJKAG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C(=C1)Br.[Br-].[Br-] |
Origin of Product |
United States |
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